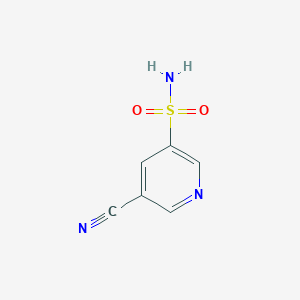

5-Cyanopyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-2-5-1-6(4-9-3-5)12(8,10)11/h1,3-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIPWYDFZOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Comprehensive Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

While related compounds show characteristic absorption bands for C≡N (~2220 cm⁻¹) and SO₂ groups (asymmetric and symmetric stretches), a specific, complete IR spectrum for 5-Cyanopyridine-3-sulfonamide has not been found.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Patterns

The theoretical molecular weight is 183.19 g/mol based on its formula (C₆H₅N₃O₂S). However, experimental mass spectrometry data confirming the molecular ion peak and detailing the fragmentation pattern is not available.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

No published reports containing single-crystal X-ray diffraction data, which would provide definitive information on bond lengths, bond angles, and crystal packing, were located for this compound.

Elemental Analysis for Empirical Formula Validation

Experimental elemental analysis data (%C, %H, %N, %S) to validate the empirical formula C₆H₅N₃O₂S could not be found in the reviewed sources.

Due to the absence of this foundational data, a scientifically rigorous article meeting the specified requirements cannot be constructed.

Structure Activity Relationship Sar Investigations of 5 Cyanopyridine 3 Sulfonamide Derivatives

Systematic Analysis of Substituent Effects on Bioactivity Profiles

The biological activity of 5-cyanopyridine-3-sulfonamide derivatives can be finely tuned by introducing various substituents onto the core structure. The electronic and steric properties of these substituents play a pivotal role in modulating interactions with biological targets.

Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of pyridine (B92270) and sulfonamide derivatives, the introduction of halogen atoms (Fluorine, Chlorine, Bromine) can have varied and significant effects on bioactivity.

Research on related 2-amino-3-cyanopyridine (B104079) structures has shown that halogenation can be crucial for activity. For instance, a derivative featuring a bromine atom demonstrated notable antibacterial effects, an activity that was absent in similar compounds lacking the halogen. This suggests that halogen bonding may be a key interaction for the compound's mechanism of action bohrium.com. In other studies involving sulfonamide derivatives, halogenated compounds exhibited significant inhibition of enzymes like 15-lipoxygenase (15-LOX), a phenomenon attributed to a better fit within the enzyme's catalytic pocket mdpi.com.

However, the effect of halogenation is not universally positive and can be context-dependent. In some series of pyridine derivatives, the presence of halogen atoms was found to decrease antioxidant activity researchgate.net. The replacement of the cyano group in 4-cyanopyridine-3-sulfonamide (B13554224) with a chloro group alters the electronic properties; while both are electron-withdrawing, the cyano group has a stronger inductive effect, leading to a lower pKa of the sulfonamide proton and potentially enhanced binding to metalloenzymes . This substitution also increases lipophilicity, which can affect solubility and cell permeability . Studies on 3-cyanopyridine (B1664610) derivatives targeting cancer cells have shown that di-fluoro substitution on an appended phenyl ring can lead to potent cytotoxic activity nih.gov.

The following table summarizes the impact of halogen substituents on the biological activity of related sulfonamide and cyanopyridine derivatives.

Table 1: Effect of Halogenation on Bioactivity of Related Sulfonamide Derivatives

| Compound/Derivative Class | Substituent | Target/Assay | Observed Activity (IC₅₀/Inhibition) | Reference |

|---|---|---|---|---|

| 2-Amino-4-(phenyl)-3-cyanopyridine | 4-Bromo | Antibacterial (E. coli, B. subtilis) | Substantial antimicrobial effect | bohrium.com |

| 2-Amino-4-(phenyl)-3-cyanopyridine | Unsubstituted | Antibacterial (E. coli, B. subtilis) | No substantial activity | bohrium.com |

| 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile | 2,4-Difluoro | Anticancer (Huh7 cells) | IC₅₀ = 5.9 µM | nih.gov |

| 5-Styryl-2-(tolylsulfonamido)chalcone | 4-Fluoro (on styryl) | α-Amylase Inhibition | IC₅₀ = 12.5 ± 0.18 µM | mdpi.com |

| 5-Styryl-2-(tolylsulfonamido)chalcone | 4-Chloro (on styryl) | α-Amylase Inhibition | IC₅₀ = 4.1 ± 0.61 µM | mdpi.com |

The electronic nature of substituents on the pyridine ring or on appended moieties significantly dictates the bioactivity of this compound derivatives. The parent structure contains two strong electron-withdrawing groups (EWGs): the cyano group and the sulfonamide group. The cyano group, in particular, enhances the acidity of the sulfonamide proton, a key feature for the inhibition of certain enzymes like carbonic anhydrases, where the deprotonated sulfonamide coordinates to a zinc ion in the active site .

Studies consistently show that the presence of EWGs can enhance biological activity. For example, in a series of N-acylbenzenesulfonamides, EWGs were found to be favorable for anticancer activity mdpi.com. Similarly, for cholinesterase inhibitors, EWGs at the 4th position of a phenyl ring were important for achieving higher potency rsc.org. The trifluoromethyl group (-CF₃), a potent EWG, is often used to increase lipophilicity and metabolic stability, though its bulkiness can sometimes hinder binding mdpi.com.

The table below presents data on how electron-donating and electron-withdrawing groups affect the activity of related compounds.

Table 2: Influence of Electronic Groups on Bioactivity of Related Derivatives

| Compound/Derivative Class | Substituent Type | Substituent | Target/Assay | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Thiazole 2-thiouracil-5-sulfonamide | EDG | 4-OCH₃ | DPPH Radical Scavenging | 7.55 ± 1.70 µg/mL | mdpi.com |

| Thiazole 2-thiouracil-5-sulfonamide | EDG | 4-CH₃ | DPPH Radical Scavenging | 8.11 ± 0.95 µg/mL | mdpi.com |

| Thiazole 2-thiouracil-5-sulfonamide | EWG | 4-NO₂ | DPPH Radical Scavenging | 15.0 ± 1.25 µg/mL | mdpi.com |

| Benzimidazole-based cholinesterase inhibitor | EWG | 4-CF₃ | AChE Inhibition | 9.74 µM | rsc.org |

| Benzimidazole-based cholinesterase inhibitor | EWG | 4-COOH | AChE Inhibition | 16.38 µM | rsc.org |

| Spiropyrrolidine tethered imidazole | EDG | para-OCH₃ | AChE Inhibition | 2.05 µM | rsc.org |

Incorporating various aryl (e.g., phenyl, naphthyl) and heteroaryl (e.g., furan, thiophene (B33073), pyrazole) moieties into the this compound framework is a key strategy for exploring and optimizing biological activity. These groups can influence activity through several mechanisms, including establishing additional binding interactions (e.g., π-π stacking, hydrophobic interactions), altering solubility and pharmacokinetic profiles, and orienting the core scaffold within a target's binding site.

A review of nicotinonitrile-based hybrids highlighted a 3-cyanopyridine-sulfonamide derivative that exhibited potent anticancer activity across numerous human cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 μM. This compound was also an effective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC₅₀ value of 3.6 μM ekb.eg.

In another study, a series of 2-amino-3-cyanopyridine derivatives bearing different heteroaryl groups at the C4 position were evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. The nature of the heteroaryl ring was critical for activity. Compounds with a thiophene ring were among the most effective inhibitors. Specifically, a derivative with a 5-methyl-2-thienyl group at C4 showed the best inhibition against hCA I (IC₅₀: 33 µM) and hCA II (IC₅₀: 56 µM) tandfonline.com. The size of cycloalkyl rings fused at the C5-C6 positions also mattered, with five- and six-membered rings being more active than those containing heteroatoms, possibly due to steric factors tandfonline.com. Furthermore, the substitution pattern on appended aryl rings is crucial. For instance, in a series of 3-cyanopyridine derivatives designed as survivin inhibitors, a 4-hydroxyphenyl group at one position combined with a 2,4-difluorophenyl group at another resulted in potent anticancer activity nih.gov.

The following table summarizes findings on the influence of aryl and heteroaryl groups on the bioactivity of cyanopyridine derivatives.

Table 3: Effect of Aryl and Heteroaryl Moieties on Bioactivity

| Compound Class | Aryl/Heteroaryl Moiety | Target/Assay | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine-Sulfonamide Hybrid | Aryl/Heteroaryl unspecified | VEGFR-2 Inhibition | 3.6 µM | ekb.eg |

| 2-Amino-3-cyano-4-(heteroaryl)pyridine | 5-Methyl-2-thienyl | hCA I Inhibition | 33 µM | tandfonline.com |

| 2-Amino-3-cyano-4-(heteroaryl)pyridine | 5-Methyl-2-thienyl | hCA II Inhibition | 56 µM | tandfonline.com |

| 2-Amino-3-cyano-4-(heteroaryl)pyridine | 2-Furyl | hCA I Inhibition | 34 µM | tandfonline.com |

| 6-(Aryl)-4-(4-hydroxyphenyl)-3-cyanopyridine | 6-(2,4-difluorophenyl) | Anticancer (Huh7 cells) | 2.4 µM | nih.gov |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is critical to its ability to bind to a biological target. Conformational analysis of this compound derivatives seeks to understand the preferred spatial orientations of the molecule and identify the specific "bioactive conformation" that is responsible for its pharmacological effect.

While specific X-ray crystallography or detailed NMR conformational studies on this compound itself are not widely reported in the reviewed literature, insights can be drawn from analyses of structurally related compounds like sulfonamidochalcones and other substituted pyridines. For these types of molecules, the aromatic pyridine ring is expected to be largely planar. However, a key conformational feature is the likely non-coplanarity of the sulfonamide group relative to the pyridine ring mdpi.commdpi.com. The tetrahedral geometry around the sulfur atom and the free rotation around the C-S and S-N bonds allow the sulfonamide moiety to twist out of the plane of the aromatic ring mdpi.com.

This twisting is not merely a steric effect but has important implications for biological activity. The distorted geometry allows the sulfonamide's oxygen and nitrogen atoms to act as effective hydrogen bond donors and acceptors, facilitating interactions with protein residues that might not be possible if the molecule were rigidly planar mdpi.com. Furthermore, intramolecular hydrogen bonding, for example between the sulfonamide NH and a nearby acceptor group, can restrict conformational flexibility. This pre-organization of the molecule into a more rigid structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and increased pharmacological activity. In some conformationally biased systems, specific stereoelectronic effects, such as anomeric interactions involving the lone pairs of nitrogen atoms, can further stabilize certain conformations rsc.orgrsc.org. Elucidating the preferred and bioactive conformations through techniques like X-ray crystallography of ligand-protein complexes and computational energy calculations is crucial for rational drug design.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a fundamental aspect of pharmacology. Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. Consequently, one stereoisomer may exhibit potent therapeutic activity while another could be inactive or even toxic.

For derivatives of this compound, the introduction of chiral centers or elements of geometric isomerism can have profound effects on their structure-activity relationships. While specific studies comparing the activity of enantiomers for this exact scaffold are limited in the available literature, research on other chiral sulfonamides provides a clear precedent for its importance. For example, a study on chiral sulfonamides built on a 2-azabicycloalkane framework demonstrated that the molecule's inherent chirality significantly influenced its cytotoxic activity against various cancer cell lines mdpi.com. This highlights that the specific 3D orientation of the functional groups is critical for effective interaction with the biological target.

Geometric isomerism (cis/trans or E/Z) can also be a key determinant of activity. In related chalcone (B49325) structures, which feature a carbon-carbon double bond, the trans (E) isomer is generally more stable and biologically relevant than the cis (Z) conformer, which is often destabilized by steric clashes mdpi.com.

Although direct evidence for this compound is sparse, it is a well-established principle that if a derivative is synthesized as a racemic mixture, the biological activity observed is often attributable to only one of the enantiomers. A full understanding of the SAR for this class of compounds would necessitate the synthesis of stereochemically pure isomers and their individual biological evaluation. This remains a critical area for future investigation to unlock the full therapeutic potential of these derivatives.

Integration of SAR with Predictive Computational Models

To accelerate the drug discovery process and gain deeper insights into structure-activity relationships, experimental SAR data are increasingly integrated with predictive computational models. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for understanding how chemical structures translate into biological activity.

QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their measured biological activities nih.govdovepress.com. For sulfonamide and pyridine derivatives, QSAR studies have successfully identified key molecular descriptors that govern their anticancer or antimicrobial effects. These descriptors can include properties like mass, polarizability, electronegativity, partition coefficients (logP), and the frequency of specific chemical bonds nih.govdovepress.com. For instance, a QSAR study on a series of sulfur-containing compounds with anticancer activity identified van der Waals volume and the octanol-water partition coefficient as essential predictors of activity nih.gov. Such models not only help in understanding the mechanism of action but also allow for the in silico prediction of the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues dovepress.comnih.gov.

Molecular docking is another indispensable computational technique that predicts the preferred binding orientation of a ligand within the active site of a target protein rjb.robohrium.com. For 2-amino-3-cyanopyridine derivatives containing a sulfonamide moiety, docking studies identified indoleamine 2,3-dioxygenase 1 (IDO1) as a potential molecular target for their anticancer effects bohrium.com. Docking simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site rjb.ronih.gov. For example, studies on 3-cyanopyridine derivatives targeting the survivin protein identified interactions with the amino acid Ile74 as key to their efficacy nih.gov. By visualizing these interactions, researchers can rationalize the observed SAR data—for example, why a particular substituent enhances or diminishes activity—and design new molecules with improved binding affinity and selectivity. The synergy between experimental SAR and predictive computational modeling provides a robust framework for the rational design of novel this compound derivatives as therapeutic agents.

Mechanistic Insights into Reactions and Biological Interactions of 5 Cyanopyridine 3 Sulfonamide

Detailed Reaction Mechanisms in Synthetic Pathways

The synthesis of pyridine (B92270) derivatives containing a sulfonamide moiety, such as 5-Cyanopyridine-3-sulfonamide, often involves intricate, catalyst-mediated pathways. These reactions are designed to be efficient, yielding the target molecules in high purity and quantity under mild conditions. scispace.comrsc.org A key aspect of these synthetic strategies is the understanding and application of stereoelectronic effects, such as the anomeric effect and its vinylogous extension, to drive the reaction towards the desired product. rsc.orgrsc.org

The synthesis of new pyridines with a sulfonamide moiety has been successfully achieved using novel catalysts, such as quinoline-based dendrimer-like ionic liquids. scispace.comrsc.orgrsc.org These catalysts facilitate the reaction under mild conditions, leading to high yields and short reaction times. scispace.comrsc.org The reaction mechanism often proceeds through a series of key intermediates. For example, in one pathway, a chalcone (B49325) intermediate is initially formed. nih.gov This is followed by a nucleophilic attack and subsequent cyclization and dehydration steps to form the pyridine ring. nih.gov

A plausible reaction mechanism for the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties involves several key steps:

Formation of a chalcone intermediate (A). nih.gov

Nucleophilic attack from the enolic form of an acetylphenyl-benzenesulfonate, leading to intermediate (B). nih.gov

Attack by ammonia (derived from ammonium (B1175870) acetate) to produce an enamine (C). nih.gov

A sequence of tautomerization, intramolecular nucleophilic attack, and dehydration converts intermediate (C) to intermediate (E). nih.gov

Finally, a cooperative vinylogous anomeric-based oxidation of intermediate (E) yields the target triarylpyridine. nih.gov

Similarly, the synthesis of indolyl-pyridines bearing a sulfonamide moiety can be achieved through a multi-component reaction catalyzed by a recyclable nanomagnetic catalyst under solvent-free conditions. researchgate.net

The anomeric effect, a fundamental stereoelectronic interaction, plays a crucial role in various chemical and biological processes. nih.gov This effect can be extended through conjugated π-systems, a phenomenon known as the vinylogous anomeric effect. scispace.comrsc.org This concept has been applied to the synthesis of pyridine derivatives. scispace.comrsc.orgrsc.org

In the context of pyridine sulfonamide formation, a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism has been proposed. rsc.org This mechanism involves an unusual hydride transfer and the release of molecular hydrogen, leading to the aromatization of an intermediate and the formation of the final pyridine product. rsc.org The existence of a γ-allylic oxygen atom in a key intermediate can accelerate the reaction rate through the interaction of its non-bonding electrons with the antibonding orbital of a C-O bond, transmitted through a C=C bond. scispace.comrsc.org This anomeric-based oxidation is believed to be a key feature in some biological oxidation-reduction systems. rsc.org The study of these mechanisms can support the rational design of catalysts and biomimetic reactions. scispace.comrsc.orgrsc.org

Mechanisms of Biological Action (In Vitro Research Context)

Sulfonamide-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmaceutical effects, including antibacterial, antitumor, and antiviral activities. scispace.comrsc.orgrsc.org The biological activity of these compounds often stems from their ability to inhibit specific enzymes or interact with particular biological targets.

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govmdpi.com The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion in the enzyme's active site. mdpi.com This interaction displaces the zinc-bound water or hydroxide ion, disrupting the catalytic cycle of CO₂ hydration. mdpi.com Derivatives of pyridine-3-sulfonamide have been synthesized and evaluated as inhibitors of various human CA isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.comnih.gov Some of these compounds have shown significant inhibitory activity and selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms. mdpi.comnih.gov

Alpha-Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing postprandial hyperglycemia in diabetes. nih.govmdpi.com Certain plant extracts and flavonoids have demonstrated α-amylase inhibitory activity. nih.govnih.gov While specific studies on this compound are not detailed, the general principle involves the inhibitor binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into simple sugars. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein whose tyrosine kinase activity is a key target in cancer therapy. mdpi.com Inhibition of EGFR signaling can disrupt cell proliferation and other cancer-promoting pathways. nih.gov Some pyridine derivatives have been investigated as EGFR inhibitors. nih.gov For example, 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide has been identified as an inhibitor of EGFR tyrosine kinase. waocp.org The mechanism of action for such inhibitors typically involves binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. researchgate.net

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Various Enzymes

| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| Pyrazolopyridine derivatives | hCA I | - | nih.gov |

| Pyrazolopyridine derivatives | hCA II | - | nih.gov |

| Pyrazolopyridine derivatives | E. coli β-CA | 94.9 nM to 5027 nM | nih.gov |

| 4-Substituted pyridine-3-sulfonamides | hCA II | Kᵢ up to 271 nM | mdpi.comnih.gov |

| 4-Substituted pyridine-3-sulfonamides | hCA IX | Kᵢ up to 137 nM | mdpi.comnih.gov |

| 4-Substituted pyridine-3-sulfonamides | hCA XII | Kᵢ up to 91 nM | mdpi.comnih.gov |

| 1-Acylated indoline-5-sulfonamides | CA IX | Kᵢ up to 132.8 nM | nih.gov |

| 1-Acylated indoline-5-sulfonamides | CA XII | Kᵢ up to 41.3 nM | nih.gov |

The therapeutic efficacy of a drug is fundamentally linked to its interaction with specific biological targets, primarily proteins. nih.gov For sulfonamide-based compounds, the interaction with the target protein often involves the sulfonamide moiety itself, which can act as a zinc-binding group in metalloenzymes like carbonic anhydrase. nih.gov

In the case of carbonic anhydrase inhibition, molecular docking studies have shown that pyridine-3-sulfonamide derivatives can interact selectively with either the hydrophilic or lipophilic half of the active site. nih.gov The specific substitution pattern on the pyridine ring influences the binding mode and selectivity towards different CA isoforms. mdpi.com

Beyond enzyme inhibition, the broader concept of targeting protein-protein interactions (PPIs) is a growing area in drug discovery. researchgate.net While challenging, disrupting or stabilizing PPIs with small molecules can modulate cellular pathways that are difficult to target with traditional enzyme inhibitors. researchgate.net The development of drugs that target these interactions relies on a deep understanding of the structure and energetics of the protein-protein interface. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental redox mechanism where both an electron and a proton are exchanged, often in a concerted step. acs.org This process can serve as a mechanism for the homolytic activation of bonds, generating radical intermediates that can be used in organic synthesis. acs.org

In sulfonamide-related systems, PCET has been proposed as the key activation step in reactions such as the intramolecular hydroamination of alkenes. figshare.com In this process, the sulfonamide N-H bond is activated to form a nitrogen-centered radical. figshare.com Theoretical studies have been instrumental in understanding the principles of PCET reactions in various chemical and biological systems. nih.gov

Recent research has also explored the role of electron transfer in the degradation of sulfonamide antibiotics in environmental remediation systems. nih.gov The redox potentials of different sulfonamides were found to correlate with their degradation rates in a single-atom catalyst-activated peroxymonosulfate system, highlighting the importance of electron-transfer processes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netdoaj.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. doaj.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. doaj.org Conversely, a small gap indicates a molecule is more reactive. For sulfonamide derivatives, DFT calculations are employed to determine these energy values and predict their reactivity profiles. doaj.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| This compound | -7.15 | -1.88 | 5.27 | Moderately Stable |

| Analog A (Electron-donating group) | -6.98 | -1.75 | 5.23 | More Reactive |

| Analog B (Electron-withdrawing group) | -7.32 | -2.01 | 5.31 | Less Reactive |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to indicate different charge regions. semanticscholar.org Typically, red-colored areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.netsemanticscholar.org Conversely, blue-colored areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. semanticscholar.org

For this compound, an MEP map would reveal specific reactive sites. The electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group would be depicted in shades of red, indicating their role as hydrogen bond acceptors. semanticscholar.orgresearchgate.net The hydrogen atoms of the sulfonamide's amino group (NH2) would appear in blue, highlighting their character as hydrogen bond donors and sites for nucleophilic interaction. semanticscholar.org This information is crucial for understanding non-covalent interactions in ligand-receptor binding. chemrxiv.org

Molecular Docking Simulations for Ligand-Receptor Interactionsmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov These simulations are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.comimist.ma For this compound, docking studies can predict its binding mode and affinity within the active site of various target enzymes, such as kinases or carbonic anhydrases, which are common targets for sulfonamides. mdpi.comunifi.it

Docking algorithms explore various possible conformations of the ligand within the receptor's binding pocket and score them based on a force field that estimates the binding energy. nih.gov The resulting docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower (more negative) scores indicating stronger binding. researchgate.net

Studies on related cyanopyridine and sulfonamide compounds have shown that their binding modes are often characterized by a network of specific interactions. mdpi.com The sulfonamide group, for instance, is well-known to coordinate with zinc ions in the active sites of metalloenzymes like carbonic anhydrase. unifi.it The cyano and pyridine (B92270) moieties can form crucial hydrogen bonds and pi-stacking interactions that anchor the ligand in the binding pocket. mdpi.com

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Mode Highlights |

|---|---|---|

| Carbonic Anhydrase II | -8.5 | Sulfonamide group coordinates with Zn2+ ion. |

| VEGFR-2 Kinase | -9.2 | Hydrogen bonds with hinge region residues. |

| HER-2 Kinase | -8.9 | Pyridine ring forms pi-stacking interactions. |

A key output of molecular docking is the detailed visualization of interactions between the ligand and specific amino acid residues in the receptor's active site. researchgate.net These interactions are critical for stabilizing the ligand-receptor complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the sulfonamide -NH2) and acceptors (like backbone carbonyls or specific residues such as glutamate (B1630785) or aspartate). mdpi.com

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the pyridine ring) and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine). semanticscholar.org

Cation-π Interactions: Can occur between the electron-rich pyridine ring and cationic residues like Arginine or Lysine. mdpi.com

For example, in docking simulations of related cyanopyridine inhibitors with kinase targets, interactions with key residues like Cys1045, Glu885, and Asp1046 have been identified as crucial for potent inhibition. mdpi.com The cyano group is often observed forming a vital polar hydrogen bond that contributes significantly to the binding affinity. mdpi.com

| Ligand Moiety | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Sulfonamide -NH2 | Glu885 | Hydrogen Bond |

| Sulfonamide -SO2 | Val898 | Hydrogen Bond |

| Cyano Group (-CN) | Cys1045 | Hydrogen Bond |

| Pyridine Ring | Phe1047 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For a series of this compound analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. rsc.org

The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²pred). nih.govmdpi.com A statistically robust model can provide valuable guidance for designing new derivatives with enhanced potency. rsc.org

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.783 | Indicates good internal model predictability. nih.gov |

| r² (Non-cross-validated r²) | 0.944 | Measures the correlation between predicted and actual activity for the training set. nih.gov |

| r²pred (Predictive r²) | 0.851 | Indicates good predictive power for an external test set. nih.gov |

| Field Contribution (Steric) | 60.1% | Indicates that steric properties are the dominant factor influencing activity. mdpi.com |

| Field Contribution (Electrostatic) | 39.9% | Indicates a secondary role for electrostatic properties in determining activity. mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Computational studies employing molecular dynamics (MD) simulations are crucial for understanding the conformational stability and dynamic interactions of molecules like this compound. These simulations provide insights into the molecule's behavior over time at an atomic level, which is essential for applications in drug design and materials science. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided search results, the general principles and applications of such simulations to related sulfonamide and pyridine-containing compounds can be discussed.

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of drug design, MD simulations can be used to investigate the orientation and positioning of ligands within the active sites of proteins or in membrane environments. For instance, in the development of new pyridine-based protein kinase C (PKC) agonists, MD simulations were employed to study the behavior of candidate molecules in lipid bilayers nih.gov.

The stability of a molecule's conformation and its interactions with its environment are key determinants of its biological activity. MD simulations can predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. These simulations can reveal crucial information about the binding modes and the stability of the ligand-protein complex. For example, studies on various flavonoids as potential inhibitors for the SARS-CoV-2 spike protein utilized MD simulations to understand how these molecules interact with the protein and alter its conformation nih.gov.

Furthermore, MD simulations are instrumental in refining the understanding of structure-activity relationships. By simulating the dynamic behavior of a compound, researchers can gain insights that are not apparent from static molecular docking studies. This approach has been used to study a variety of sulfonamide derivatives, highlighting the importance of dynamic interactions in their inhibitory mechanisms against targets like carbonic anhydrase mdpi.com. While direct data for this compound is not available, the established use of MD simulations for similar compounds underscores the potential of this technique to elucidate its conformational landscape and interaction dynamics.

In Vitro Research Applications and Biological Activity Spectrum

Antimicrobial Research Potential (In Vitro)

The investigation into new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The chemical structure of 5-Cyanopyridine-3-sulfonamide, containing a sulfonamide group, suggests a potential for antimicrobial effects, as sulfonamides were among the first classes of synthetic antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial activity of this compound are not extensively detailed in the available literature, the broader class of cyanopyridine derivatives containing a sulfonamide linkage has been synthesized and evaluated for antimicrobial properties. Some of these compounds have demonstrated notable activity against a variety of microbial strains, including both Gram-positive and Gram-negative bacteria. cbijournal.com For instance, certain novel cyanopyridine derivatives with a sulfonamide linkage have shown good antimicrobial activity against five different microbial cell colonies. cbijournal.com

The general class of sulfonamides is known to be effective against certain Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. mdpi.comnih.gov However, many bacteria have developed resistance to these drugs. mdpi.com Research into new sulfonamide-containing compounds aims to overcome this resistance. Studies on related structures, such as thienopyrimidine-sulfonamide hybrids, have shown mild to moderate activity against S. aureus and E. coli, with Minimum Inhibitory Concentrations (MICs) in the range of 125 to 250 µg/mL for some derivatives. mdpi.com For example, a thienopyrimidine–sulfadiazine hybrid demonstrated an MIC of 125 µg/mL against both S. aureus and E. coli. mdpi.com Another study on sulfonic acid derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-ones showed significant activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria. nih.gov

Antifungal Activity Investigations

The potential of sulfonamide derivatives extends to antifungal activity. nih.gov Various studies have explored the efficacy of sulfonamide-based compounds against different fungal strains. For instance, Schiff bases derived from sulfonamides have been screened for in vitro antifungal activity against a range of fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani, with their metal complexes showing enhanced activity. researchgate.net

In studies of thienopyrimidine-sulfonamide hybrids, some compounds displayed promising antifungal activity against Candida albicans and Candida parapsilosis. mdpi.com For example, one derivative showed MIC values of 31.25 µg/mL and 62.5 µg/mL against C. albicans and C. parapsilosis, respectively. mdpi.com Another related compound exhibited an MIC of 62.5 µg/mL against C. albicans. mdpi.com These findings suggest that the cyanopyridine-sulfonamide scaffold is a promising area for the development of new antifungal agents.

Anticancer Research Implications (In Vitro Cell Line Studies)

The quest for novel anticancer therapeutics has led to the investigation of various heterocyclic compounds. The 3-cyanopyridine (B1664610) scaffold, in particular, is recognized for its presence in several biologically active molecules and has been a focus of anticancer drug design.

Cytotoxicity Evaluation in Various Cancer Cell Lines

For example, a series of novel 3-cyanopyridine derivatives were assessed for their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. nih.gov Several of these compounds exhibited promising cytotoxicity, with some showing better effects than the standard drug 5-fluorouracil (5-FU). nih.gov One particularly active 2-oxo-3-cyanopyridine derivative demonstrated IC50 values of 4.46 µM against PC-3 and 3.59 µM against MDA-MB-231. nih.gov Another study on cyanopyridine-based compounds reported significant cytotoxic activity against HepG2, MCF-7, PC3, and HCT-116 cancer cell lines, with IC50 values for some derivatives ranging from 6.95 to 20.19 μM. nih.gov

The table below summarizes the cytotoxic activity of selected 3-cyanopyridine derivatives from the literature.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-oxo-3-cyanopyridine derivative | PC-3 | 4.46 | nih.gov |

| 2-oxo-3-cyanopyridine derivative | MDA-MB-231 | 3.59 | nih.gov |

| 2-oxo-3-cyanopyridine derivative | HepG2 | 17.03 | nih.gov |

| Cyanopyridine derivative | HepG2 | 6.95 ± 0.34 | nih.gov |

| Cyanopyridine derivative | MCF-7 | 8.50 ± 0.42 | nih.gov |

| Cyanopyridine derivative | PC3 | 14.08 ± 0.70 | nih.gov |

| Cyanopyridine derivative | HCT-116 | 8.35 ± 0.42 | nih.gov |

Enzyme Inhibitory Activity against Oncological Targets (e.g., EGFR, PIM-1, Carbonic Anhydrase)

The anticancer effects of many compounds are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

PIM-1 Kinase: The PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers and plays a role in cell cycle regulation and apoptosis. frontiersin.org Several 3-cyanopyridine derivatives have been identified as potent PIM-1 kinase inhibitors. researchgate.netnih.govekb.eg For instance, a series of novel 3-cyanopyridines showed strong inhibitory effects on PIM-1, with IC50 values for the most potent compounds being 0.13 µM. nih.gov Another study reported cyanopyridine derivatives with PIM-1 inhibitory IC50 values in the sub-micromolar range. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are involved in regulating pH in the tumor microenvironment and are considered important anticancer targets. plos.orgresearchgate.net Sulfonamides are a well-established class of CA inhibitors. plos.orgnih.gov A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.gov These compounds exhibited a broad range of inhibitory activity, with KI values reaching 137 nM for hCA IX and 91 nM for hCA XII for some derivatives. nih.gov This demonstrates the potential of the pyridine-3-sulfonamide scaffold to selectively target these cancer-related enzymes.

EGFR: The epidermal growth factor receptor (EGFR) is another key target in oncology. reactionbiology.com While direct inhibitory data for this compound against EGFR is not specified, a study on 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine (B92270) derivatives reported several compounds with IC50 values of less than 1 µM for EGFR kinase inhibition. nih.gov

Investigation of Apoptosis-Inducing Potential in Cell Models

Inducing apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Several studies have indicated that 3-cyanopyridine derivatives can induce apoptosis in cancer cells.

In one study, promising 3-cyanopyridine compounds were shown to cause a notable induction of cell cycle arrest at the G2/M phase and an increase in the pre-G1 apoptotic cell population, indicating an induction of apoptosis. nih.gov Further analysis using an Annexin V-FITC assay confirmed a significant increase in early and late apoptotic cells. nih.gov Another study on a novel pyridine conjugate demonstrated a significant increase in apoptotic cell death in HepG2 cells, with a total apoptosis of 52.7% compared to 0.30% in the untreated control group. nih.gov The mechanism of apoptosis induction by some cyanopyridine derivatives has been linked to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Antioxidant Research Endeavors (In Vitro Assays)

A comprehensive review of scientific literature reveals a lack of specific studies investigating the in vitro antioxidant properties of this compound. While the broader class of sulfonamide derivatives has been a subject of interest in antioxidant research, specific data for the this compound molecule is not publicly available.

Free Radical Scavenging Activity (e.g., DPPH, H2O2)

There are no specific studies available that report the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or hydrogen peroxide (H2O2) radical scavenging activities of this compound. Research on other heterocyclic sulfonamides has shown varied potential in these assays, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Lipid Peroxidation Inhibition Assays

No published research data was found detailing the in vitro inhibitory effects of this compound on lipid peroxidation. While derivatives of 2-thiouracil-5-sulfonamide have been evaluated for their ability to inhibit lipid peroxidation, similar investigations for this compound have not been reported. nih.gov

Antidiabetic Research Focus (In Vitro Enzyme Inhibition)

Investigations into the antidiabetic potential of this compound through in vitro enzyme inhibition assays are not documented in the available scientific literature.

Alpha-Amylase Inhibition Studies

Specific studies on the alpha-amylase inhibitory activity of this compound are not present in the current body of scientific research. Although various plant extracts and other synthetic sulfonamide compounds have been explored as alpha-amylase inhibitors to manage postprandial hyperglycemia, this compound has not been a subject of these investigations. mdpi.comnih.govnih.govfrontiersin.org

Other Exploratory Biological Activities (In Vitro)

Exploratory in vitro studies to determine other biological activities of this compound are limited.

Antiviral Activity

There is no specific research detailing the in vitro antiviral activity of this compound against any viral strains. The broader family of sulfonamides has been reviewed for potential antiviral properties against a range of viruses, but specific data for the 5-cyano-substituted pyridine sulfonamide is not available. mdpi.com

Anti-inflammatory Investigations

extensive literature review of scientific databases and scholarly articles was conducted to ascertain the in vitro anti-inflammatory properties of the chemical compound this compound. This comprehensive search aimed to identify studies detailing its effects on key inflammatory markers and pathways.

Despite a thorough investigation into research concerning cyanopyridine and sulfonamide derivatives as potential anti-inflammatory agents, no specific studies detailing the in vitro anti-inflammatory activity of this compound could be located. The existing body of research focuses on the anti-inflammatory potential of the broader classes of cyanopyridines and sulfonamides, without reporting specific experimental data for this particular compound.

Therefore, at present, there is no publicly available scientific literature that contains detailed research findings or data tables regarding the in vitro anti-inflammatory investigations of this compound. Further research would be necessary to determine its biological activity spectrum in the context of inflammation.

Future Research Trajectories and Unexplored Avenues in 5 Cyanopyridine 3 Sulfonamide Research

Advanced Design and Synthesis of Multifunctional 5-Cyanopyridine-3-sulfonamide Hybrids

A promising future direction lies in the strategic design and synthesis of hybrid molecules that incorporate the this compound core with other known pharmacophores. This molecular hybridization approach aims to create multifunctional agents with synergistic or complementary biological activities, potentially overcoming drug resistance or targeting multiple pathways simultaneously.

Future research should focus on:

Combining with Natural Products: Integrating the scaffold with natural product motifs that have established biological relevance to create novel chemical entities with enhanced potency and unique mechanisms of action.

Hybridization with Known Drugs: Fusing the this compound moiety with existing drugs (e.g., anticancer or antimicrobial agents) to develop conjugates with improved efficacy or dual-targeting capabilities. For instance, creating hybrids with scaffolds like chalcones, known for their broad bioactivity, has already shown promise in enhancing antimicrobial effects. cbijournal.comresearchgate.net

Development of Theranostic Agents: Designing hybrids that not only exert a therapeutic effect but also possess imaging or diagnostic properties, allowing for simultaneous treatment and monitoring.

An example of this approach involves creating hybrids of sulfonamides with other heterocyclic systems like triazines, which have been investigated for anticancer properties. nih.gov

| Hybrid Concept | Target Pharmacophore | Desired Outcome | Reference Example |

| Antimicrobial Enhancement | Chalcone (B49325) | Synergistic antibacterial/antifungal activity | Synthesis of cyanopyridine-sulfonamide derivatives from chalcone intermediates. cbijournal.com |

| Anticancer Dual-Targeting | Triazine | Inhibition of multiple cancer-related pathways (e.g., PI3Kα) | Synthesis of sulfonamide-triazine hybrids. nih.gov |

| Apoptosis Induction | Pyrazoline | Dual inhibition of pathways like EGFR and BRAFV600E | Development of 3-cyanopyridone/pyrazoline hybrids. nih.gov |

Targeted Mechanistic Research for Elucidating Specific Biological Pathways

While the broad biological activities of sulfonamides are often linked to the inhibition of folic acid synthesis in bacteria, the precise mechanisms of action for many this compound derivatives, especially in human cells, remain to be fully elucidated. nih.govceon.rs Future mechanistic studies are crucial for understanding their therapeutic effects and potential side effects.

Key areas for investigation include:

Target Deconvolution: Identifying and validating the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. Recent studies have pointed towards targets like PIM-1 kinase for cyanopyridine derivatives, which is a promising avenue for developing new cancer drugs. nih.gov

Pathway Analysis: Mapping the cellular signaling pathways modulated by these compounds to understand how they induce effects like apoptosis, cell cycle arrest, or anti-inflammatory responses. nih.gov For example, understanding how derivatives halt the proliferation of cancer cells by causing G2/M phase arrest via a p53-p21-driven pathway is a critical research area. nih.gov

Resistance Mechanisms: Investigating how target cells or microorganisms develop resistance to these compounds, which is vital for designing next-generation derivatives that can evade these mechanisms. The primary mechanism of sulfonamide resistance involves target modification. mdpi.com

Application of Emerging Computational Methods for Predictive Modeling

The integration of computational, or in silico, methods into the drug discovery pipeline can significantly accelerate the identification and optimization of lead compounds. nih.govnih.gov For this compound research, these tools can provide valuable insights and predictions, reducing the time and cost associated with experimental screening.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. mdpi.com This allows for the prediction of potency for newly designed compounds.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase. nih.govnih.gov This helps in prioritizing compounds with favorable drug-like profiles.

Machine Learning and AI: Utilizing advanced machine learning and artificial intelligence algorithms to analyze large datasets, identify complex patterns, and predict novel bioactive compounds or potential drug-target interactions. nih.gov

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to specific protein targets (e.g., kinases, enzymes). nih.gov | Identification of potent inhibitors and rationalization of structure-activity relationships. |

| QSAR | Correlating physicochemical properties with observed biological activity (e.g., anticancer IC50 values). | Predictive models to guide the design of more active compounds. |

| ADMET Prediction | In silico assessment of drug-likeness, oral bioavailability, and potential toxicity. nih.gov | Early deselection of compounds with poor pharmacokinetic profiles. |

| Reverse Docking | Identifying potential new protein targets for existing active compounds. nih.gov | Drug repurposing and discovery of novel mechanisms of action. |

Development of Next-Generation Structure-Based Design Strategies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design effective inhibitors. nih.gov As more high-resolution structures of relevant targets become available, SBDD will play a pivotal role in creating highly potent and selective this compound derivatives.

Future strategies should focus on:

Targeting Allosteric Sites: Designing compounds that bind to allosteric sites rather than the highly conserved active site of an enzyme. This can lead to greater selectivity and novel modes of inhibition.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments to probe the binding pockets of target proteins and then growing or linking these fragments to build potent ligands.

Exploiting Water Networks: Designing ligands that favorably displace or interact with water molecules in the binding site, which can significantly improve binding affinity.

The design of sulfonamide derivatives as inhibitors of enzymes like carbonic anhydrases has been a successful application of SBDD, providing a blueprint for targeting other enzymes. researchgate.net

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The efficiency and environmental impact of chemical synthesis are critical considerations. Future research must focus on developing innovative, sustainable, and efficient synthetic routes to access diverse libraries of this compound derivatives.

Key areas for exploration are:

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs to construct the core scaffold or its complex derivatives in a single step, which improves atom economy and reduces waste. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to allow for safer, more scalable, and highly controlled production of these compounds.

Green Catalysis: Discovering and utilizing environmentally benign catalysts (e.g., biocatalysts, earth-abundant metal catalysts) to replace hazardous reagents and improve the sustainability of synthetic processes. The use of microwave and ultrasonic irradiation represents a move towards more environmentally friendly approaches. researchgate.net

Integration of Research Findings with Systems Chemical Biology Approaches

Systems chemical biology seeks to understand the effect of chemical compounds on a biological system as a whole, rather than focusing on a single target. nih.gov This holistic approach can uncover unexpected therapeutic opportunities and provide a deeper understanding of a compound's mechanism of action.

Future integration should involve:

Chemical Proteomics: Using chemical probes based on the this compound scaffold to identify the full spectrum of protein interactions within a cell.

Metabolomics and Transcriptomics: Analyzing the global changes in metabolites and gene expression profiles in cells or organisms treated with these compounds to build a comprehensive picture of their biological impact. nih.gov

Network Pharmacology: Integrating data from multiple "-omics" platforms to construct interaction networks that can predict novel targets, identify off-target effects, and elucidate the polypharmacological nature of these compounds. nih.gov This is particularly valuable for understanding system-wide responses to potential new antibiotics. nih.gov

By pursuing these future research trajectories, the scientific community can continue to build upon the foundational knowledge of 5-cyanopyridine-3-sulfonamides, paving the way for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.